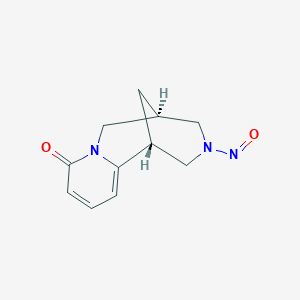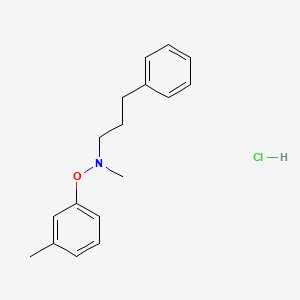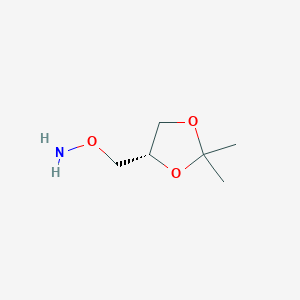![molecular formula C₁₁H₉N₃O₃ B1142033 4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione CAS No. 92260-82-7](/img/structure/B1142033.png)
4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione, also known as DIOX, is an organosulfur compound that is used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes. DIOX is a versatile synthetic intermediate that has been used in a wide range of applications, from drug discovery to agriculture. DIOX is a stable, colorless, and relatively non-toxic compound with a molecular weight of 224.3 g/mol. It has a melting point of 189-190°C and a boiling point of 270-271°C.
Applications De Recherche Scientifique
Synthesis and Transformation
- Novel derivatives of similar structures have been synthesized through various methods. For example, Ashwood et al. (1989) prepared 5,6-dihydro-4H-imidazo[1,5-a][4,1]benzoxazepin-6-ones from benzoxazepindiones using 1,3-dipolar cycloadditions, leading to novel routes for benzodiazepin-6-ones (Ashwood et al., 1989).
Novel Tricyclic Ring Systems
- Gallaschun and Schnur (1990) synthesized two novel tricyclic ring systems derived from 3-benzazepines, showing diverse applications in chemical synthesis (Gallaschun & Schnur, 1990).
Crystal Structure Analysis
- The crystal structures of related compounds were analyzed by Govindaraj et al. (2014), providing insights into the conformation and bonding patterns of such molecules (Govindaraj et al., 2014).
Application in pH-sensitive Probes
- Kirilyuk et al. (2003) developed pH-sensitive spin probes using derivatives of 4,5-dihydro-6-oxime-imidazo[4,5,1-jk][1]benzazepine-2,6,7(1h)-trione, showcasing its potential in biochemical sensing technologies (Kirilyuk et al., 2003).
Antitumor Applications
- Yin et al. (2015) synthesized derivatives showing significant antiproliferative activities, indicating their potential in cancer treatment (Yin et al., 2015).
Antibacterial and Antifungal Properties
- Compounds with similar structures demonstrated notable antimicrobial activities, as evidenced by the research of Demchenko et al. (2021) and others (Demchenko et al., 2021).
Propriétés
IUPAC Name |
(10Z)-10-hydroxyimino-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2,9-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-6-2-1-3-7-9(6)14(11(16)12-7)5-4-8(10)13-17/h1-3,17H,4-5H2,(H,12,16)/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFMUFXBAIBWKI-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C3NC2=O)C(=O)C1=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C3=C(C=CC=C3NC2=O)C(=O)/C1=N\O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)
